molecular formula C17H21N7S B12262091 N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B12262091
M. Wt: 355.5 g/mol
InChI Key: QFHJZQBNRVSUAT-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines.

Properties

Molecular Formula

C17H21N7S

Molecular Weight

355.5 g/mol

IUPAC Name

N,N,6-trimethyl-2-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H21N7S/c1-12-10-14(22(2)3)21-17(20-12)24-7-5-23(6-8-24)16-15-13(4-9-25-15)18-11-19-16/h4,9-11H,5-8H2,1-3H3

InChI Key

QFHJZQBNRVSUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

N,N,6-trimethyl-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of both thienopyrimidine and piperazine moieties.

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